N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide
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Description
N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a useful research compound. Its molecular formula is C18H16N4OS2 and its molecular weight is 368.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide are the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By suppressing these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators like thromboxane and prostaglandins .
Biochemical Pathways
The inhibition of COX enzymes disrupts the arachidonic acid pathway . This leads to a decrease in the production of prostaglandins and thromboxanes, which are key players in inflammation and pain signaling .
Pharmacokinetics
Similar benzothiazole derivatives are known to have good bioavailability .
Result of Action
The inhibition of COX enzymes and the subsequent decrease in prostaglandin production result in anti-inflammatory effects . This makes the compound potentially useful in the treatment of conditions characterized by inflammation.
Properties
IUPAC Name |
N-[2-[(6-ethyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS2/c1-3-11-4-6-13-15(8-11)24-17(20-13)22-18-21-14-7-5-12(19-10(2)23)9-16(14)25-18/h4-9H,3H2,1-2H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMIKRFWXRHQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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